(S)-Methyl 3-Aminopentanoate

Biocatalysis Enantioselective Synthesis Unnatural Amino Acids

(S)-Methyl 3-aminopentanoate (CAS 1086106-57-1), also known as methyl (3S)-3-aminopentanoate, is a chiral β-amino acid ester with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. It is the (S)-enantiomer of 3-aminopentanoic acid methyl ester, characterized by a specific three-dimensional arrangement that is not superimposable on its mirror image.

Molecular Formula C6H13NO2
Molecular Weight 131.17
CAS No. 1086106-57-1
Cat. No. B3211228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 3-Aminopentanoate
CAS1086106-57-1
Molecular FormulaC6H13NO2
Molecular Weight131.17
Structural Identifiers
SMILESCCC(CC(=O)OC)N
InChIInChI=1S/C6H13NO2/c1-3-5(7)4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1
InChIKeySTSLIPZQSYMYNW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (S)-Methyl 3-Aminopentanoate (CAS 1086106-57-1) as a Chiral Building Block


(S)-Methyl 3-aminopentanoate (CAS 1086106-57-1), also known as methyl (3S)-3-aminopentanoate, is a chiral β-amino acid ester with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol [1]. It is the (S)-enantiomer of 3-aminopentanoic acid methyl ester, characterized by a specific three-dimensional arrangement that is not superimposable on its mirror image [1]. The compound is employed as a chiral building block and intermediate in asymmetric synthesis, particularly for preparing enantiomerically pure pharmaceuticals and peptidomimetics .

S
Defined (S)-stereochemistry for asymmetric synthesis of enantiomerically enriched intermediates
E
Methyl ester protecting group enables selective organic-phase coupling and peptide chemistry
W
Suitable for peptidomimetic, biocatalysis, and chiral pharmaceutical intermediate workflows

Why (S)-Methyl 3-Aminopentanoate Cannot Be Readily Substituted by Its Enantiomer or Close Analogs


Chiral β-amino esters such as (S)-Methyl 3-aminopentanoate exhibit stereospecific interactions in biological systems and asymmetric syntheses. The (R)-enantiomer (CAS 599149-16-3), while chemically identical in formula and molecular weight, possesses a different three-dimensional spatial arrangement that can result in distinct pharmacological effects, enzyme binding affinities, and downstream synthetic outcomes . Substitution with the racemic mixture or the opposite enantiomer introduces stereochemical uncertainty that may compromise enantiomeric purity, alter reaction stereoselectivity, or invalidate regulatory compliance in pharmaceutical intermediate applications. Similarly, substitution with the free acid form (S)-3-aminopentanoic acid alters the compound's reactivity profile—the methyl ester functionality provides distinct solubility characteristics and serves as a protecting group amenable to selective hydrolysis or amidation under controlled conditions .

(R)-enantiomer or racemate
Stereochemical mismatch may alter biological recognition and synthetic stereoselectivity; enantiomeric purity can be compromised
Free acid form
Altered solubility and reactivity profile; lacks the methyl ester protecting group required for many coupling strategies
Close structural analogs
Chain-length or functional-group variations may shift enzyme recognition and synthetic utility; requires chiral revalidation

Quantitative Differentiators for (S)-Methyl 3-Aminopentanoate (CAS 1086106-57-1) Relative to Analogs


Enzymatic Synthesis Demonstrates >99% Enantioselectivity for (S)-β-Amino Ester Scaffold

An (S)-enantioselective ω-transaminase from Burkholderia vietnamiensis G4 (HBV-ω-TA) catalyzed the amino transfer to β-keto esters to yield optically pure β-amino acid esters with >99% enantiomeric excess [1]. Among the substrates successfully converted was (S)-3-aminopentanoic acid ethyl ester—the ethyl ester homolog of the target compound—demonstrating that enzymes with high (S)-selectivity recognize and process this specific chiral scaffold. In contrast, the corresponding (R)-enantiomers were not produced by this enzyme system, highlighting the divergent synthetic accessibility between (S)- and (R)-configurations for this class of compounds.

Enzymatic (S)-selectivity
Class-level
>99% ee for ethyl ester homolog
Supports biocatalytic access to (S)-scaffold
HBV-ω-TA, ethyl ester; (R) not formed
Biocatalysis Enantioselective Synthesis Unnatural Amino Acids

Methyl Ester Synthetic Yield of 99% Reported in Patent Literature

A patent procedure (US2008/292588) for synthesizing (S)-Methyl 3-aminopentanoate reports a 99% yield using TMS-diazomethane-mediated esterification of (S)-3-aminopentanoic acid in methanol/benzene at 0-25 °C over 1 hour . This high-yielding, mild-condition protocol contrasts with traditional Fischer esterification methods for β-amino acids, which often require prolonged reflux with strong acid catalysts and may suffer from lower yields due to competing side reactions or racemization. While direct comparative yield data for alternative esterification methods of this specific substrate are not reported in the source, the 99% yield benchmark serves as a procurement-relevant quality indicator: high-purity methyl ester can be reliably accessed via established methodology, reducing the need for extensive post-synthetic purification.

Synthetic yield (methyl ester)
Data to verify
99% yield reported
High-yield route supports supply feasibility
Patent procedure, mild conditions; single source
Organic Synthesis Esterification Process Chemistry

Supplier-Specified Purity Standards Ranging from 95% to 98%+

Multiple commercial suppliers report purity specifications for (S)-Methyl 3-aminopentanoate in the range of 95% to NLT 98% (Not Less Than 98%) . These specifications are supported by analytical characterization including ¹H NMR and HPLC . The availability of the compound with defined, high-purity specifications from multiple vendors indicates established quality control infrastructure and competitive sourcing options. In contrast, less common analogs or the free acid form may be available from fewer suppliers with less rigorously defined purity specifications, potentially impacting procurement lead times and batch-to-batch consistency.

Commercial purity range
Supplier data
95% – NLT 98%
Multi-vendor sourcing with documented purity
NMR, HPLC verification; batch consistency available
Quality Control Pharmaceutical Intermediates Analytical Chemistry

Solubility and Reactivity Profile of Methyl Ester vs. Free Acid Form

The methyl ester functional group of (S)-Methyl 3-aminopentanoate confers distinct physicochemical properties compared to the corresponding free acid, (S)-3-aminopentanoic acid. Specifically, the ester form exhibits enhanced solubility in organic solvents due to reduced hydrogen-bonding capacity (computed hydrogen bond donor count = 1 for the ester vs. 2 for the free acid) and a higher computed logP value, facilitating reactions such as amidation and reduction under non-aqueous conditions [1]. The ester group also serves as a temporary carboxyl protecting group, enabling selective transformations at the amino functionality prior to ester hydrolysis, a synthetic flexibility not directly available with the free acid form without additional protection/deprotection steps.

Ester vs. free acid
Class-level
H-bond donor: 1 (ester) vs 2 (acid)
Ester supports organic-phase reactions
Computed logP and H-bond; class-level inference
Physicochemical Properties Formulation Downstream Processing

Recommended Procurement Scenarios for (S)-Methyl 3-Aminopentanoate (CAS 1086106-57-1)


Asymmetric Synthesis of Enantiomerically Pure Pharmaceuticals and Intermediates

Procure this compound when the synthetic route requires a chiral β-amino ester building block with defined (S)-stereochemistry. The established >99% enantioselectivity of ω-transaminases for the (S)-β-amino ester scaffold [1] indicates that this enantiomer is synthetically accessible via biocatalytic methods. Users should select (S)-Methyl 3-aminopentanoate over the (R)-enantiomer or racemate when downstream chiral products depend on (S)-configuration fidelity for biological activity or regulatory compliance.

Peptidomimetic and Peptide Coupling Chemistry Requiring Protected Carboxyl Functionality

Select the methyl ester form when the research workflow involves amidation, peptide coupling, or other transformations best conducted in organic media. The enhanced organic solubility (XLogP3-AA = 0.1) and reduced hydrogen-bonding character (H-bond donor count = 1) of the ester [2] enable direct use in non-aqueous coupling reactions without the additional protection step required for the free acid. This reduces synthetic step count and improves overall process efficiency.

Biocatalysis and Enzyme Engineering Studies Involving β-Amino Acid Scaffolds

Procure (S)-Methyl 3-aminopentanoate as a substrate or reference standard for studies involving (S)-selective ω-transaminases or related biocatalysts. The demonstrated activity of HBV-ω-TA on the ethyl ester homolog [1] supports the utility of this scaffold in enzyme characterization and directed evolution campaigns targeting unnatural amino acid production.

Pharmaceutical Intermediate Sourcing with Multi-Vendor Quality Assurance

For organizations requiring consistent, documented purity (95-98%+) and batch-to-batch reproducibility for pharmaceutical intermediate qualification, (S)-Methyl 3-aminopentanoate offers multiple vendor sourcing options with analytical certificates . This reduces supply chain vulnerability compared to less common analogs that may be available from fewer sources with less rigorous quality documentation.

Application
Selection Property
Validation Focus
Chiral synthesis of pharmaceutical intermediates
(S)-configuration fidelity
Enantiomeric purity verification
Peptide coupling in organic media
Methyl ester organic solubility
Coupling reaction compatibility
Biocatalysis substrate for (S)-selective enzymes
Enzyme recognition of (S)-scaffold
Substrate conversion and ee
Multi-vendor intermediate sourcing
Commercial purity grade availability
Batch-to-batch quality documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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